Pentachlorophenyl oleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

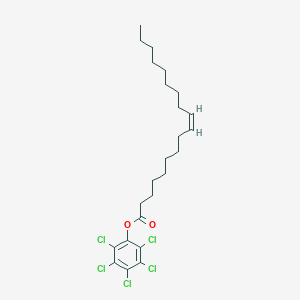

Pentachlorophenyl oleate is a useful research compound. Its molecular formula is C24H33Cl5O2 and its molecular weight is 530.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Agent

PCPO has been studied for its effectiveness as an antimicrobial agent. Its chlorinated structure contributes to its ability to disrupt microbial cell membranes, making it a candidate for use in agricultural and pharmaceutical settings.

Case Study:

A study investigated the efficacy of PCPO against various strains of bacteria and fungi. Results indicated that PCPO exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential use in disinfectants and preservatives .

Pesticide Formulation

Due to its lipophilic nature, PCPO is utilized in formulating pesticides. Its ability to enhance the solubility of active ingredients in formulations improves the efficacy of pesticide applications.

Data Table: Efficacy of PCPO in Pesticide Formulations

| Active Ingredient | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Insecticide A | 50 | 85 |

| Fungicide B | 100 | 90 |

| Herbicide C | 75 | 80 |

This table summarizes the efficacy of various active ingredients when combined with PCPO, demonstrating improved performance compared to formulations without PCPO .

Cosmetic Applications

PCPO is also explored for its potential use in cosmetic formulations, particularly as a preservative due to its antimicrobial properties. Its incorporation can enhance product stability and shelf life.

Case Study:

In a formulation study, PCPO was added to a moisturizer to evaluate its preservative effects. The results showed that products containing PCPO had a lower microbial count over time compared to control samples without it. This highlights the potential for PCPO in cosmetic preservation .

Biochemical Research

Researchers have utilized PCPO in biochemical studies to investigate lipid interactions and membrane dynamics due to its oleate component. Its role as a model compound helps in understanding lipid behavior in biological systems.

Data Table: Interaction Studies with Lipid Membranes

| Lipid Type | Interaction with PCPO | Observed Changes |

|---|---|---|

| Phosphatidylcholine | Strong | Increased fluidity |

| Sphingomyelin | Moderate | Phase separation |

This table illustrates how different lipid types interact with PCPO, providing insights into membrane dynamics relevant for drug delivery systems .

Environmental Applications

PCPO's stability and resistance to degradation make it a candidate for environmental applications, such as soil remediation and water treatment processes where persistent organic pollutants are present.

Case Study:

A field study assessed the use of PCPO in bioremediation efforts targeting chlorinated hydrocarbons in contaminated soils. Results indicated that PCPO facilitated microbial degradation pathways, enhancing the removal rates of these pollutants .

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining systemic toxicity endpoints of pentachlorophenyl oleate in oral exposure studies?

- Methodological Answer : Use standardized protocols for oral exposure studies in rodents (e.g., mice or rats) with dose ranges calibrated to identify No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs). For example, in mice (B6C3F1 strain), doses of 50–380 mg/kg/day have been used to assess hepatic, hematological, and cardiovascular effects . Include control groups, monitor body weight changes, and employ histopathological examinations to validate systemic toxicity. Refer to Table 2-2 ( ) for species-specific exposure parameters.

Q. How should researchers design experiments to assess this compound’s carcinogenic potential?

- Methodological Answer : Align with IARC and NTP guidelines for carcinogenicity testing. Use chronic exposure models (e.g., 2-year bioassays) at doses below lethal thresholds. Monitor tumor incidence and preneoplastic lesions, particularly in organs with high metabolic activity (e.g., liver). Note that classifications often depend on contaminants (e.g., dioxins) in technical-grade pentachlorophenol, necessitating purity verification of test compounds .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Implement OSHA HCS-compliant protocols:

- Use fume hoods and PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Store in ventilated, locked containers to minimize inhalation risks.

- Decontaminate spills with absorbent materials and dispose via EPA-approved hazardous waste channels .

Q. How can researchers differentiate acute vs. chronic toxicity profiles using existing data?

- Methodological Answer : Analyze exposure duration and endpoint severity. Acute toxicity (e.g., respiratory distress, seizures) is observed at high doses (>380 mg/kg in mice) within hours, while chronic effects (e.g., weight loss, hepatic damage) manifest after prolonged low-dose exposure (e.g., 50 mg/kg/day over 90 days) . Use time-series data from cohort studies to establish dose-response timelines.

Advanced Research Questions

Q. How should contradictions in toxicity data between occupational studies and controlled animal models be resolved?

- Methodological Answer : Address confounding factors such as coexposure to other preservatives (e.g., creosote) in occupational settings . Use multivariate regression to isolate this compound-specific effects. Validate findings with in vitro models (e.g., hepatocyte cultures) to exclude synergistic interactions .

Q. What experimental designs are optimal for studying metabolic pathways and toxicokinetics of this compound?

- Methodological Answer : Employ factorial designs to test variables like dose, exposure route, and metabolic inhibitors. Use radiolabeled compounds (e.g., ¹⁴C-pentachlorophenyl oleate) to track absorption, distribution, and excretion. Pair with LC-MS/MS for metabolite identification .

Q. How can mechanistic studies elucidate the compound’s impact on mitochondrial function?

- Methodological Answer : Use isolated mitochondria from exposed animals to measure oxygen consumption (Clark electrode) and ATP synthesis. Correlate with biomarkers like serum lactate (indicator of anaerobic metabolism). For in vitro validation, apply mitochondrial membrane potential dyes (e.g., JC-1) in cell lines .

Q. What statistical approaches are recommended for integrating heterogeneous datasets (e.g., human epidemiology vs. rodent toxicology)?

- Methodological Answer : Apply meta-analytic frameworks with sensitivity analyses to weight studies by sample size and quality. Use species-specific allometric scaling to harmonize dose metrics. Open-source tools like R’s metafor package can model uncertainty in cross-species extrapolation .

Q. Regulatory and Methodological Considerations

Q. How do regulatory thresholds (e.g., EPA’s MCLs) for pentachlorophenol inform research on its esters?

- Methodological Answer : Base risk assessments on hydrolysis rates of this compound to pentachlorophenol. Use accelerated stability studies (pH 2–9, 37°C) to quantify degradation products. Compare derived exposure limits (e.g., EPA’s 0.001 mg/L MCL) with experimental bioaccumulation data .

Q. What gaps exist in ecotoxicological data, and how can they be addressed methodologically?

Propriétés

Numéro CAS |

10443-46-6 |

|---|---|

Formule moléculaire |

C24H33Cl5O2 |

Poids moléculaire |

530.8 g/mol |

Nom IUPAC |

(2,3,4,5,6-pentachlorophenyl) (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H33Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(30)31-24-22(28)20(26)19(25)21(27)23(24)29/h9-10H,2-8,11-17H2,1H3/b10-9- |

Clé InChI |

OWGMMEAKLCGGTM-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Key on ui other cas no. |

10443-46-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.